molecular formula C15H11Cl2IN2O2 B3857363 N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide

Cat. No.: B3857363
M. Wt: 449.1 g/mol
InChI Key: QLFYKMSWUMEFMZ-UFWORHAWSA-N
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Description

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichloro, methoxy, and iodo functional groups attached to a benzamide core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and 3-iodoaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial methods may also incorporate additional purification steps such as distillation or advanced chromatographic techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The iodo group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions to replace the iodo group.

Major Products Formed

Scientific Research Applications

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide stands out due to the presence of both dichloro and iodo substituents, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides unique opportunities for chemical modifications and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2O2/c1-22-14-10(5-11(16)7-13(14)17)8-19-20-15(21)9-3-2-4-12(18)6-9/h2-8H,1H3,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFYKMSWUMEFMZ-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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